6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine carboxamide family, characterized by a fused oxazole-pyridine core. Key structural features include:
- 6-Cyclopropyl substituent: Enhances steric bulk and metabolic stability compared to alkyl or aryl groups .
- N-(3,4-Dimethoxyphenyl) carboxamide: The 3,4-dimethoxy phenyl group may influence solubility and electronic properties, with methoxy groups offering hydrogen-bonding opportunities .
For instance, the closely related N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () shares the same core but substitutes cyclopropyl with isopropyl.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-10-17-13(9-14(11-4-5-11)21-19(17)26-22-10)18(23)20-12-6-7-15(24-2)16(8-12)25-3/h6-9,11H,4-5H2,1-3H3,(H,20,23) |
InChI Key |
KNYKSOMWJUOJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate pyridine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to a suitable precursor.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key analogs and their distinguishing features:
Key Observations:
Substituent Position 6: Cyclopropyl (Target) vs. ethyl (), isopropyl (), or furyl (). Cyclopropyl likely improves metabolic stability over bulkier groups like isopropyl . Furyl-containing analogs () exhibit reduced molecular weight (351.34 vs.
N-Substituent Variations: The target’s 3,4-dimethoxyphenyl group contrasts with 2-methoxybenzyl () or 4-fluoro-2-methylphenyl (). Dimethoxy groups may enhance solubility compared to mono-methoxy or halogenated analogs . Benzyl-substituted analogs (e.g., ) show similar molecular weights but differ in spatial orientation, affecting target engagement.
Functional Group at Position 4 :
- Carboxamide (Target) vs. carboxylic acid (). Carboxamides generally exhibit better cell permeability than carboxylic acids due to reduced polarity .
Pharmacological and Physicochemical Implications
- Solubility : The 3,4-dimethoxyphenyl group in the target compound likely increases hydrophilicity compared to N-benzyl analogs (e.g., ) .
- Binding Affinity : Cyclopropyl at position 6 may optimize steric interactions in hydrophobic pockets, as seen in related kinase inhibitors .
- Metabolic Stability : Cyclopropyl’s rigid structure reduces susceptibility to oxidative metabolism compared to linear alkyl chains (e.g., ethyl or isopropyl) .
Biological Activity
6-Cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a cyclopropyl group, a dimethoxyphenyl moiety, and an oxazolo-pyridine framework. The molecular formula is .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in various biological pathways. It may exert its effects through:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling processes.
Anticancer Activity
Recent studies have indicated that 6-cyclopropyl-N-(3,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits significant anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines through:
- Cell Viability Assays : The compound showed reduced viability in cancer cells at concentrations as low as 10 µM.
- Mechanistic Studies : Western blot analyses revealed that the compound induces apoptosis via the intrinsic pathway, leading to increased caspase-3 activation.
Anti-inflammatory Effects
In vitro experiments have suggested that the compound possesses anti-inflammatory properties. Key findings include:
- Cytokine Inhibition : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- NF-kB Pathway Modulation : It inhibits the NF-kB signaling pathway, which is crucial for inflammation regulation.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer effects on breast and lung cancer cells.
- Results : The compound inhibited cell proliferation with IC50 values of 15 µM for breast cancer cells and 20 µM for lung cancer cells.
-
Inflammation Model in Mice :
- Objective : To assess anti-inflammatory effects in vivo.
- Results : Mice treated with the compound showed a significant reduction in paw edema compared to controls (p < 0.01).
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
